

Spectroscopic Data of 2-Amino-5-ethylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-ethylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Amino-5-ethylbenzoic acid** ($C_9H_{11}NO_2$), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate its characterization in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **2-Amino-5-ethylbenzoic acid**. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted 1H NMR Spectroscopic Data (400 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~11.0 - 13.0	Broad Singlet	1H	Carboxylic Acid (-COOH)
~7.6	Singlet	1H	Aromatic H (position 6)
~7.0	Doublet	1H	Aromatic H (position 4)
~6.7	Doublet	1H	Aromatic H (position 3)
~5.0	Broad Singlet	2H	Amine (-NH ₂)
~2.5	Quartet	2H	Methylene (-CH ₂)
~1.1	Triplet	3H	Methyl (-CH ₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~168	Carboxylic Acid Carbonyl (C=O)
~148	Aromatic C-NH ₂
~135	Aromatic C-CH ₂ CH ₃
~130	Aromatic CH (position 6)
~120	Aromatic CH (position 4)
~118	Aromatic C-COOH
~115	Aromatic CH (position 3)
~28	Methylene (-CH ₂)
~15	Methyl (-CH ₃)

Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400 - 3300	N-H Stretch (Amine)
3300 - 2500	O-H Stretch (Carboxylic Acid)
2970 - 2850	C-H Stretch (Aliphatic)
1710 - 1680	C=O Stretch (Carboxylic Acid)
1620 - 1580	N-H Bend (Amine) & C=C Stretch (Aromatic)
1300 - 1200	C-N Stretch (Aromatic Amine)
1250 - 1000	C-O Stretch (Carboxylic Acid)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Proposed Fragment
165	[M] ⁺ (Molecular Ion)
148	[M - OH] ⁺
136	[M - C ₂ H ₅] ⁺
120	[M - COOH] ⁺
92	[C ₆ H ₆ N] ⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-5-ethylbenzoic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.^[1]
^[2] Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).
- Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard proton pulse program.
 - Typical spectral width: -2 to 14 ppm.
 - A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a standard carbon pulse program with proton decoupling.
 - Typical spectral width: 0 to 220 ppm.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
- **Sample Preparation:** Place a small amount of solid **2-Amino-5-ethylbenzoic acid** onto the ATR crystal.
- **Sample Analysis:** Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Acquire the IR spectrum, typically in the range of 4000 to 400 cm^{-1} .^[2]
- **Data Processing:** The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

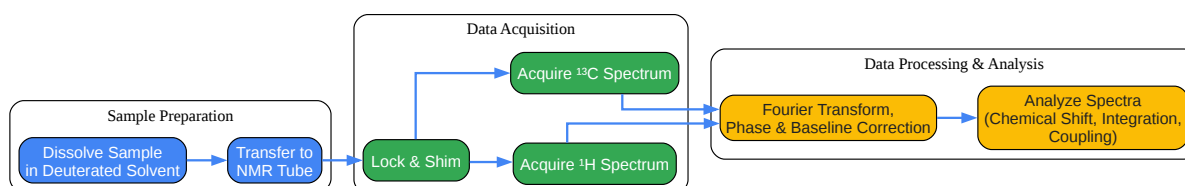
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- **Ionization:** The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^{[3][4]}
- **Mass Analysis:** The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak will correspond to the molecular weight of the compound. The fragmentation pattern provides structural information.^[3]

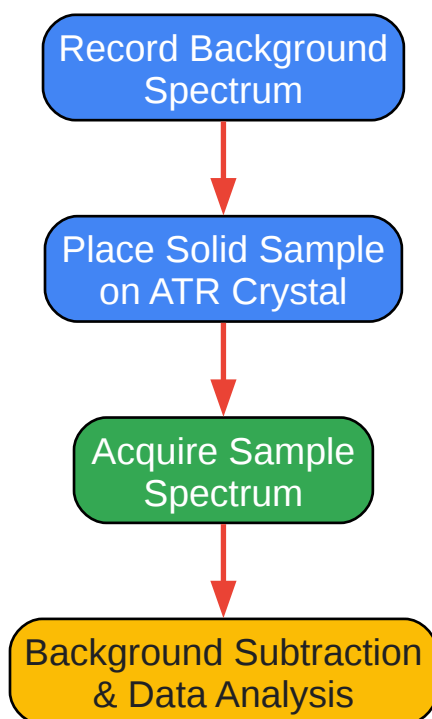
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.



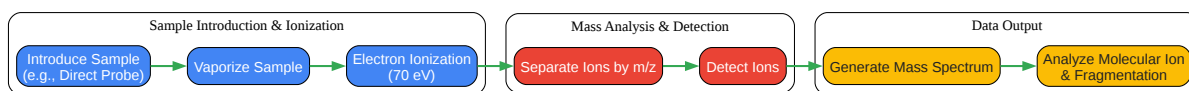
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Caption: General workflow for NMR spectroscopy.



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Caption: General workflow for FTIR spectroscopy (ATR).



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Caption: General workflow for Mass Spectrometry (EI).

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